1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid)
Description
1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H16F6N2O4 and a molecular weight of 354.25 g/mol . This compound is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diaza group and stabilized by two trifluoroacetic acid molecules. The spirocyclic structure imparts unique chemical properties, making it a valuable compound in various scientific research applications.
Properties
CAS No. |
1820674-55-2 |
|---|---|
Molecular Formula |
C11H16F6N2O4 |
Molecular Weight |
354.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) typically involves the reaction of a suitable diaza precursor with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the precursor to the desired product .
Industrial Production Methods
Industrial production of 1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product. Reactions are typically carried out in organic solvents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent .
Scientific Research Applications
1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) can be compared with other spirocyclic compounds, such as:
1,4-diazaspiro[4.5]decane: Similar spirocyclic structure but with a different ring size and nitrogen positioning.
1,3-diazaspiro[4.4]nonane: Another spirocyclic compound with a different ring size and nitrogen positioning.
1,6-diazaspiro[4.4]decane: Similar structure but with a different ring size and nitrogen positioning.
The uniqueness of 1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) lies in its specific ring size and the presence of two trifluoroacetic acid molecules, which impart distinct chemical properties and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
